![molecular formula C15H8N2O5 B2942983 3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954576-56-8](/img/structure/B2942983.png)
3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, commonly known as BFP, is a heterocyclic compound that has been used in a wide range of scientific research applications. BFP is a synthetic compound that has been studied for its potential applications in various fields such as organic chemistry, biochemistry, and pharmaceuticals. BFP has a wide range of properties such as low toxicity and high stability, making it a useful compound for various scientific research applications.
Scientific Research Applications
Antibacterial Activity
- Heterocyclic compounds similar to the target structure have been synthesized and evaluated for their antibacterial activity. For instance, derivatives of pyridine with modifications have shown promising activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Electrochemical Properties
- The electrochemical behavior of pyridine derivatives has been studied, revealing high ionization potentials and good affinity. This research points to the potential application of such compounds in electronic and photovoltaic devices (Tan, Feng, & Peng, 2007).
Energy-rich Compounds
- Compounds containing tetrazole and pyridine units have been explored for their energy content and unique reactivity, leading to the formation of oligoheterocycles. Such studies are crucial for the development of materials with high energy content for various applications (Sauer et al., 2001).
Antiprotozoal Agents
- Research into imidazo[1,2-a]pyridines has uncovered compounds with strong DNA affinities, offering significant in vitro and in vivo activity against protozoal pathogens. This research indicates the potential for developing new antiprotozoal therapies (Ismail et al., 2004).
Metal-Organic Frameworks (MOFs)
- MOFs based on pyridine and other nitrogen-containing heterocycles have been synthesized for applications such as gas storage, separation, and catalysis. The structural versatility of these frameworks allows for tailored properties and functionalities (Meng et al., 2015).
Mechanism of Action
Target of Action
Oxazole and pyridine derivatives have been found to interact with a wide range of biological targets. For instance, some oxazole derivatives have been found to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways .
Mode of Action
The mode of action of oxazole and pyridine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some oxazole derivatives can inhibit the activity of enzymes by binding to their active site, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
Oxazole and pyridine derivatives can affect various biochemical pathways. For instance, by inhibiting tyrosine kinase, some oxazole derivatives can disrupt signal transduction pathways, which can lead to effects such as the inhibition of cell proliferation .
Pharmacokinetics
The ADME properties of oxazole and pyridine derivatives can vary greatly depending on their specific structure. Some general characteristics of these compounds include good absorption and distribution due to their heterocyclic nature, which can enhance their bioavailability .
Result of Action
The molecular and cellular effects of oxazole and pyridine derivatives can vary greatly depending on their specific structure and the target they interact with. For instance, by inhibiting tyrosine kinase, some oxazole derivatives can inhibit cell proliferation, which can be beneficial in the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of oxazole and pyridine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s ability to reach its target, bind to its target, and exert its effect .
properties
IUPAC Name |
3,6-bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O5/c18-15(19)8-7-9(10-3-1-5-20-10)16-14-12(8)13(17-22-14)11-4-2-6-21-11/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKMHKUKEYIXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C(=C2)C(=O)O)C(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
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